molecular formula C13H19F2NO4 B12328163 (1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid

(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid

Cat. No.: B12328163
M. Wt: 291.29 g/mol
InChI Key: BOLCEYWUYSTOAK-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and a carboxylic acid functional group. It is primarily used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[222]octane-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies .

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its stability and well-defined structure. It serves as a model compound for understanding the behavior of similar bicyclic structures in biological systems .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their activity against various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis and manufacturing processes .

Mechanism of Action

The mechanism of action of (1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid apart from similar compounds is its difluoro substitution, which imparts unique chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C13H19F2NO4

Molecular Weight

291.29 g/mol

IUPAC Name

(1S,3S,4S)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C13H19F2NO4/c1-12(2,3)20-11(19)16-7-4-5-8(9(16)10(17)18)13(14,15)6-7/h7-9H,4-6H2,1-3H3,(H,17,18)/t7-,8-,9-/m0/s1

InChI Key

BOLCEYWUYSTOAK-CIUDSAMLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]([C@H]1C(=O)O)C(C2)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)(F)F

Origin of Product

United States

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